N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine
Description
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine is a chemical compound with a complex structure that includes a hexahydro-1-methyl-2H-azepine ring and a pyrimidinamine group
Properties
CAS No. |
84859-01-8 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(E)-1-methyl-N-pyrimidin-2-ylazepan-2-imine |
InChI |
InChI=1S/C11H16N4/c1-15-9-4-2-3-6-10(15)14-11-12-7-5-8-13-11/h5,7-8H,2-4,6,9H2,1H3/b14-10+ |
InChI Key |
PVUPLMWQCJFOOU-GXDHUFHOSA-N |
Isomeric SMILES |
CN\1CCCCC/C1=N\C2=NC=CC=N2 |
Canonical SMILES |
CN1CCCCCC1=NC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine typically involves the reaction of hexahydro-1-methyl-2H-azepine with a pyrimidinamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine can be compared with other similar compounds, such as:
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methoxybenzenamine: This compound has a similar azepine ring structure but differs in the attached functional groups.
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine: This compound includes an L-cysteine moiety, which imparts different chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
